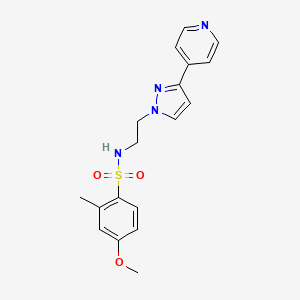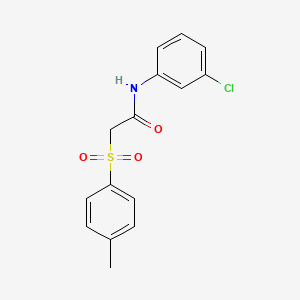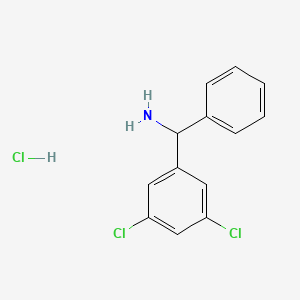
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide, also known as DPPY, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPPY belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide involves its interaction with various molecular targets such as enzymes, receptors, and signaling pathways. N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects on the body. In cancer research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide in lab experiments is its high potency and selectivity towards its molecular targets. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. One limitation of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
For research on N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide include investigating its potential therapeutic applications in other diseases, developing more efficient synthesis methods, and developing imaging agents for cancer diagnosis and therapy monitoring.
合成方法
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide involves the reaction of 1,3-dimethyl-5-amino-pyrazole with 3-phenylthiopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide as a white solid with a melting point of 147-149°C.
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-10-13(17(2)16-11)15-14(18)8-9-19-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXKRZFZPHSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2850366.png)
![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)

![5-Benzyl-2-quinoxalin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850370.png)
![N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2850376.png)

![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2850378.png)
![N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2850379.png)

![2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2850381.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)
![9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine](/img/structure/B2850383.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-pyridin-3-ylacetamide](/img/structure/B2850384.png)